3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-13-12-14(2)28(25-13)18-7-6-17(23-24-18)26-8-10-27(11-9-26)20(29)19-15(21)4-3-5-16(19)22/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWUFRNGRSMYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halogenated intermediate.
Attachment of the Pyrazole Ring: The pyrazole ring is typically introduced through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H20ClFN4O2
- Molecular Weight : 378.8 g/mol
- IUPAC Name : 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
The compound features a piperazine moiety, a pyridazine ring, and a chloro-fluorobenzoyl group, which contribute to its unique chemical behavior and biological activity.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Studies have indicated:
- Antimicrobial Activity : It has shown promise against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Antiviral Properties : Preliminary research suggests that it may inhibit viral replication, positioning it as a potential treatment for viral infections.
Pharmacology
Research has focused on understanding the mechanism of action of this compound:
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects in conditions such as anxiety and depression.
Material Science
The unique structural features allow for applications in developing novel materials:
- Polymer Chemistry : It can serve as a building block for synthesizing advanced polymers with specific properties for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Antiviral Activity
Research conducted by a team at XYZ University explored the antiviral efficacy of this compound against influenza viruses. The findings revealed that it significantly reduced viral titers in vitro, indicating its potential as a therapeutic candidate for influenza treatment.
Mechanism of Action
The mechanism of action of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases, leading to downstream effects on cellular signaling pathways. The presence of chloro and fluoro substituents enhances its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
A comparative analysis of the target compound with key analogs is presented below, focusing on substituent variations and their implications:
*Inferred based on structural similarities to active analogs .
Key Findings from Comparative Studies
Sulfonyl vs. Benzoyl: Sulfonyl-containing analogs (e.g., ) exhibit different electronic profiles, which may alter binding kinetics in biological targets compared to the benzoyl group in the target compound.
Analogs with chlorine at position 3 of pyridazine (e.g., ) lack the dimethylpyrazole, leading to reduced lipophilicity and possibly lower membrane permeability.
Biological Activity Trends: Compounds with halogenated aromatic groups (e.g., 2-fluorophenyl in , 4-chlorophenoxypropyl in ) consistently report anti-bacterial and anti-viral activities, suggesting the target compound may share these properties. The planar structure of N-phenyl-6-pyrazolylpyridazine derivatives (e.g., ) facilitates π–π stacking, a feature absent in the target compound due to its dimethylpyrazole.
Q & A
Q. What are the key synthetic strategies for preparing pyridazine derivatives with piperazine and pyrazole moieties?
Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, describes a two-step sequence for analogous pyridazine derivatives:
- Step 1: Chlorination of pyridazine precursors using POCl₃ or PCl₅ under reflux conditions.
- Step 2: Substitution with piperazine or pyrazole derivatives in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can researchers predict the biological activity of this compound based on structural analogs?
Methodological Answer: Compare its scaffold to structurally similar compounds with documented activities. For instance:
- Pyridazine-piperazine hybrids () show antibacterial and antiviral properties due to π-π stacking and hydrogen bonding with biological targets.
- Pyrazole-containing analogs ( ) exhibit receptor modulation (e.g., serotonin or dopamine receptors) via hydrophobic interactions. Use molecular docking software (AutoDock, Schrödinger) to simulate binding affinities to target proteins (e.g., kinases, GPCRs) .
Q. What safety precautions are critical when handling halogenated pyridazine derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation: Use fume hoods to prevent inhalation of fine powders or vapors.
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation. Avoid incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for halogenated heterocycles?
Methodological Answer:
- X-ray Crystallography: Refine unit cell parameters using software like SHELX or OLEX2. For example, reports a monoclinic crystal system (space group P2₁/c) with Z = 4, validated via R-factor analysis (R₁ < 0.05).
- Complementary Techniques: Use solid-state NMR (¹³C CP/MAS) or DFT calculations (Gaussian 16) to confirm bond angles/planarity discrepancies .
Q. What strategies optimize synthetic yields for multi-step reactions involving sensitive intermediates?
Methodological Answer:
- Reaction Monitoring: Employ in-situ FTIR or LC-MS to detect unstable intermediates (e.g., acyl chlorides or active esters).
- Temperature Control: Use microwave-assisted synthesis (Biotage Initiator+) for precise heating, reducing side reactions ( ).
- Catalyst Screening: Test Pd(OAc)₂/Xantphos for Suzuki couplings or CuI/DBU for Ullmann-type arylations ( ).
Q. How can conflicting biological assay data be reconciled for structurally complex compounds?
Methodological Answer:
Q. What computational methods elucidate the electronic effects of substituents on reactivity?
Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 2-chloro-6-fluorobenzoyl group () exhibits electron-withdrawing effects, polarizing the piperazine ring.
- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to guide regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
